Cas no 1551814-34-6 (4-1-(4-fluorophenyl)ethylpiperidine)

4-1-(4-Fluorophenyl)ethylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a 4-fluorophenyl substituent and an ethylpiperidine moiety, offers versatility in synthetic modifications, making it a valuable intermediate for drug discovery. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine core provides a scaffold for targeting central nervous system (CNS) receptors or enzyme inhibition. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High-purity grades ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-1-(4-fluorophenyl)ethylpiperidine structure
1551814-34-6 structure
Product name:4-1-(4-fluorophenyl)ethylpiperidine
CAS No:1551814-34-6
MF:C13H18FN
Molecular Weight:207.287127017975
CID:6185674
PubChem ID:21403010

4-1-(4-fluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-1-(4-fluorophenyl)ethylpiperidine
    • 1551814-34-6
    • SCHEMBL8309312
    • EN300-1865881
    • 4-[1-(4-fluorophenyl)ethyl]piperidine
    • インチ: 1S/C13H18FN/c1-10(12-6-8-15-9-7-12)11-2-4-13(14)5-3-11/h2-5,10,12,15H,6-9H2,1H3
    • InChIKey: DWWBBZWBBGLWCR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C)C1CCNCC1

計算された属性

  • 精确分子量: 207.142327740g/mol
  • 同位素质量: 207.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 2.9

4-1-(4-fluorophenyl)ethylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1865881-0.1g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
0.1g
$1031.0 2023-09-18
Enamine
EN300-1865881-0.5g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
0.5g
$1124.0 2023-09-18
Enamine
EN300-1865881-10.0g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
10g
$5037.0 2023-06-01
Enamine
EN300-1865881-1.0g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
1g
$1172.0 2023-06-01
Enamine
EN300-1865881-5.0g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
5g
$3396.0 2023-06-01
Enamine
EN300-1865881-0.05g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
0.05g
$983.0 2023-09-18
Enamine
EN300-1865881-0.25g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
0.25g
$1078.0 2023-09-18
Enamine
EN300-1865881-10g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
10g
$5037.0 2023-09-18
Enamine
EN300-1865881-5g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
5g
$3396.0 2023-09-18
Enamine
EN300-1865881-2.5g
4-[1-(4-fluorophenyl)ethyl]piperidine
1551814-34-6
2.5g
$2295.0 2023-09-18

4-1-(4-fluorophenyl)ethylpiperidine 関連文献

4-1-(4-fluorophenyl)ethylpiperidineに関する追加情報

Introduction to 4-(1-(4-Fluorophenyl)ethyl)piperidine (CAS No. 1551814-34-6)

The compound 4-(1-(4-fluorophenyl)ethyl)piperidine (CAS No. 1551814-34-6) is a structurally unique organic molecule belonging to the piperidine family of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely studied in organic chemistry due to their versatility in synthetic applications and their potential as pharmacologically active agents.

Key Features and Structure

The molecule 4-(1-(4-fluorophenyl)ethyl)piperidine consists of a piperidine ring with a substituent at the 4-position, which is a 1-(4-fluorophenyl)ethyl group. This substitution pattern introduces both steric and electronic effects that can influence the compound's chemical reactivity and biological activity. The presence of the fluorine atom in the phenyl ring adds an additional layer of complexity, as fluorine is known to enhance lipophilicity and potentially improve bioavailability in drug candidates.

Synthesis and Chemical Properties

The synthesis of 4-(1-(4-fluorophenyl)ethyl)piperidine typically involves multi-step organic reactions, often starting from readily available starting materials such as piperidine and aryl halides. Recent advancements in catalytic methods, including the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective syntheses of such compounds. The compound is known to exhibit good thermal stability and moderate solubility in organic solvents, making it suitable for various analytical techniques such as HPLC, NMR, and mass spectrometry.

Biological Activity and Applications

Research into 4-(1-(4-fluorophenyl)ethyl)piperidine has revealed promising biological activities across multiple therapeutic areas. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels has led to investigations into its role in treating neurological disorders such as epilepsy and chronic pain.

Recent studies have also explored the use of CAS No. 1551814-34-6 in the development of advanced materials, particularly in the field of polymer chemistry. Its unique structure allows for the formation of robust polymer networks with enhanced mechanical properties, which could find applications in aerospace and automotive industries.

Safety Considerations

While 4-(1-(4-fluorophenyl)ethyl)piperidine demonstrates significant potential in various applications, safety considerations are paramount during its handling and synthesis. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Storage should be carried out in accordance with standard laboratory practices to ensure stability and prevent contamination.

Future Directions

The future of CAS No. 1551814-34-6 lies in its continued exploration across diverse fields such as drug discovery, materials science, and chemical catalysis. Ongoing research aims to optimize its synthesis pathways for large-scale production while investigating its efficacy in treating complex diseases like neurodegenerative disorders.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd